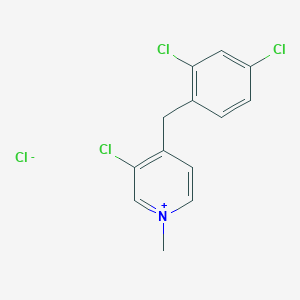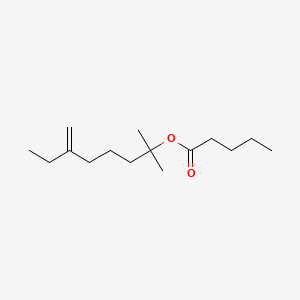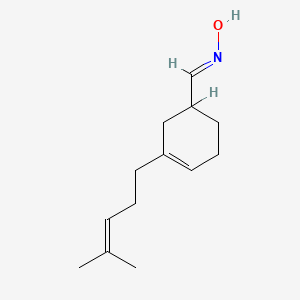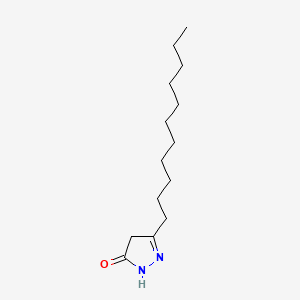
Allylbis(2-hydroxypropyl)oleylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allylbis(2-hydroxypropyl)oleylammonium chloride: is a quaternary ammonium compound with the molecular formula C27H54ClNO2 and a molecular weight of 460.17616 g/mol . This compound is known for its surfactant properties and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of allylbis(2-hydroxypropyl)oleylammonium chloride typically involves the reaction of oleylamine with allyl chloride and 2-chloropropanol under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or chloroform at elevated temperatures to facilitate the formation of the quaternary ammonium salt .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through processes such as distillation and crystallization to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Allylbis(2-hydroxypropyl)oleylammonium chloride can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of the quaternary ammonium structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as can be used under controlled conditions.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide are commonly used.
Major Products Formed:
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Allylbis(2-hydroxypropyl)oleylammonium chloride is used as a surfactant in various chemical reactions to stabilize emulsions and enhance reaction rates .
Biology: In biological research, this compound is used to study cell membrane interactions and as a component in the formulation of liposomes for drug delivery .
Industry: In industrial applications, this compound is used in the formulation of detergents, fabric softeners, and other cleaning products due to its surfactant properties .
Mecanismo De Acción
The mechanism of action of allylbis(2-hydroxypropyl)oleylammonium chloride primarily involves its interaction with lipid membranes. The compound can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications where the compound targets microbial cell membranes .
Comparación Con Compuestos Similares
- Cetyltrimethylammonium chloride
- Dodecyltrimethylammonium chloride
- Benzalkonium chloride
Comparison: Allylbis(2-hydroxypropyl)oleylammonium chloride is unique due to its combination of an allyl group and a long oleyl chain, which provides enhanced surfactant properties compared to other quaternary ammonium compounds. This unique structure allows it to form more stable emulsions and interact more effectively with lipid membranes .
Propiedades
Número CAS |
95873-54-4 |
|---|---|
Fórmula molecular |
C27H54ClNO2 |
Peso molecular |
460.2 g/mol |
Nombre IUPAC |
bis(2-hydroxypropyl)-[(Z)-octadec-9-enyl]-prop-2-enylazanium;chloride |
InChI |
InChI=1S/C27H54NO2.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-28(22-6-2,24-26(3)29)25-27(4)30;/h6,13-14,26-27,29-30H,2,5,7-12,15-25H2,1,3-4H3;1H/q+1;/p-1/b14-13-; |
Clave InChI |
WSUXIQNBHBCBRI-HPWRNOGASA-M |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC[N+](CC=C)(CC(C)O)CC(C)O.[Cl-] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC[N+](CC=C)(CC(C)O)CC(C)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



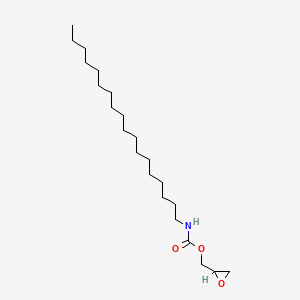
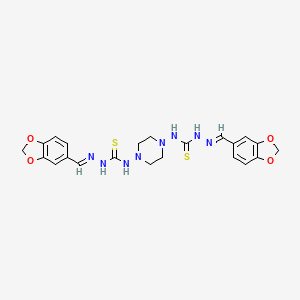
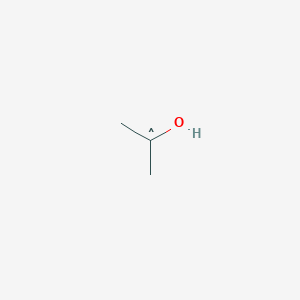
![2,3-Bis[(1-oxooctyl)oxy]propyl palmitate](/img/structure/B12665425.png)
![DI[1,3,5-Triazine-2,4,6-triamine] oxalate](/img/structure/B12665428.png)
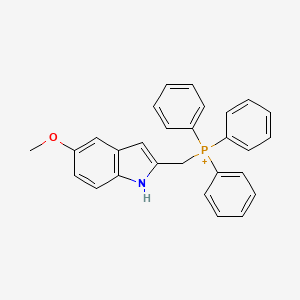
![[1-(1-Ethoxyethoxy)ethyl]benzene](/img/structure/B12665453.png)

